
4-Chloro-N-methyl-6-propylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-methyl-6-propylpyrimidin-2-amine is a chemical compound with the molecular formula C₈H₁₂ClN₃. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-methyl-6-propylpyrimidin-2-amine typically involves the reaction of appropriate pyrimidine precursors with chlorinating agents. One common method is the chlorination of N-methyl-6-propylpyrimidin-2-amine using thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-methyl-6-propylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include N-methyl-6-propylpyrimidin-2-amine derivatives with various substituents replacing the chlorine atom.
Oxidation Reactions: Products include N-oxides and other oxidized forms of the compound.
Reduction Reactions: Products include reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-methyl-6-propylpyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-methyl-6-propylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-methyl-2-pyrimidinamine: This compound is similar in structure but has a methyl group instead of a propyl group.
4-Chloro-6-propylpyrimidin-2-amine: This compound lacks the N-methyl group present in 4-Chloro-N-methyl-6-propylpyrimidin-2-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl and propyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H12ClN3 |
|---|---|
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
4-chloro-N-methyl-6-propylpyrimidin-2-amine |
InChI |
InChI=1S/C8H12ClN3/c1-3-4-6-5-7(9)12-8(10-2)11-6/h5H,3-4H2,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
NBNHLVWVYUMJRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=NC(=N1)NC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



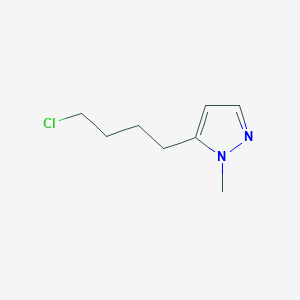
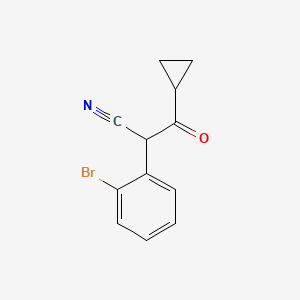
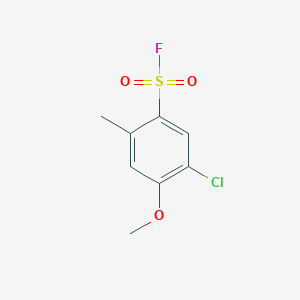
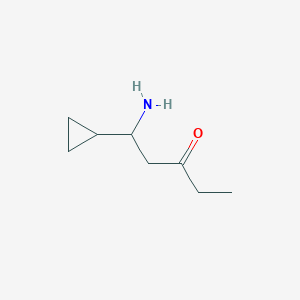
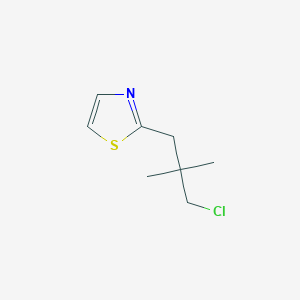
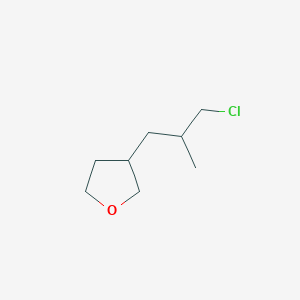


![2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13197143.png)
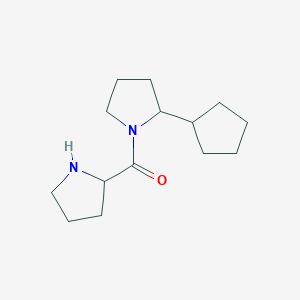
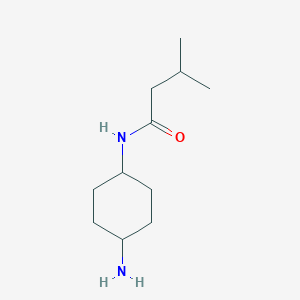
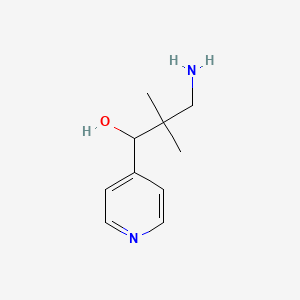
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)
